1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester
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Overview
Description
“1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester” is a chemical compound with the IUPAC name “ethyl 1-oxaspiro [2.3]hexane-2-carboxylate”. It has a CAS Number of 73039-83-5 and a molecular weight of 156.18 .
Synthesis Analysis
The synthesis of spirocyclic compounds like “this compound” is gaining increasing importance due to their widespread utility in medicinal chemistry . A two-step one-pot process has been reported for the production of spirocyclic epoxides and aziridines containing a cyclobutane motif . In this process, a bicyclo[1.1.0]butyl sulfoxide is lithiated and added to a ketone, aldehyde or imine, and the resulting intermediate is cross-coupled with an aryl triflate through C-C σ-bond alkoxy- or aminopalladation with concomitant epoxide or aziridine formation .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C8H12O3/c1-2-10-7(9)6-8(11-6)4-3-5-8/h6H,2-5H2,1H3
. Chemical Reactions Analysis
Esters, like “this compound”, undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 156.18 . More specific properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications
Synthesis and Transformation
Synthesis of Derivatives : The compound is used in the synthesis of various derivatives. For instance, the addition of carboxylic acid bromides to 2-oxaspiro-[3,2]-hexane leads to the corresponding esters, like the ones involving 1-bromomethylcyclopropylcarbinol (D’yachenko & Lukina, 1968). Similarly, ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, a related compound, is synthesized and studied for its properties (Kuroyan, Pogosyan & Grigoryan, 1991).
Transformation and Ring Expansion : The compound undergoes various transformation reactions, such as the treatment of 1-ethoxycarbonyl-5-oxo-4-oxaspiro [2.3] hexane with different reactants to produce a range of derivatives, highlighting its versatility (Kato, Katagiri & Sato, 1981).
Chiral Derivatives Synthesis : The desymmetrization of prochiral oxaspiro[3.3]heptane derivatives, closely related to the compound , has been explored for synthesizing enantiomerically enriched alcohols, esters, amino acids, and amino alcohols, demonstrating its potential in producing chiral building blocks (O'Dowd, Manske, Freedman & Cochran, 2022).
Chemical Reactions and Properties
Reactivity with Zinc and Arylglyoxals : Studies have shown that methyl esters of related structures react with zinc and arylglyoxals, forming products like 3-aroyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-diones (Shchepin, Kirillov & Nedugov, 2003). This highlights its potential in organic synthesis involving transition metals.
Ring-Opening Reactions : The compound, through its derivatives, is involved in ring-opening reactions, often leading to the formation of complex structures like oxetanes, showcasing its role in facilitating intricate organic transformations (Taboada, Ordonio, Ndakala, Howell & Rablen, 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 1-oxaspiro[2.3]hexane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-10-7(9)6-8(11-6)4-3-5-8/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDSUEYRJVSLEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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